DNA-PK Inhibitor Potency Retention: Saturated vs. Aromatic Dibenzothiophene Ring
The tetrahydrodibenzothiophene pharmacophore, for which 3,4-dihydro-1(2H)-dibenzothiophenone is a key synthetic precursor, retains potent DNA-PK inhibition. The ring-saturated analogue 2-N-morpholino-8-(6',7',8',9'-tetrahydrodibenzothiophene)chromen-4-one (compound 36) exhibited an IC50 of 23 nM against DNA-PK, compared to the fully aromatic 8-dibenzothiophenyl analog (compound 32{38}, NU7441) with an IC50 of 13 nM [1]. This demonstrates that saturation of the dibenzothiophene ring, a structural feature accessible via this ketone intermediate, is well-tolerated in the DNA-PK active site.
| Evidence Dimension | DNA-PK Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 23 nM (for the tetrahydrodibenzothiophene-chromen-4-one derivative, synthesized from the target compound class) |
| Comparator Or Baseline | 13 nM (for 8-dibenzothiophenyl-2-morpholino-chromen-4-one, NU7441, compound 32{38}) |
| Quantified Difference | 1.8-fold reduction in potency; still in the low nanomolar range, indicating high tolerance for ring saturation |
| Conditions | In vitro enzymatic assay against purified DNA-PK |
Why This Matters
This data guides medicinal chemists that the saturated scaffold retains near-equivalent potency, enabling the exploration of derivatives with potentially improved pharmacokinetic or physicochemical properties.
- [1] Hardcastle, I. R., et al. (2005). Journal of Medicinal Chemistry, 48(24), 7829-7846. (IC50 values for compound 36 and NU7441) View Source
